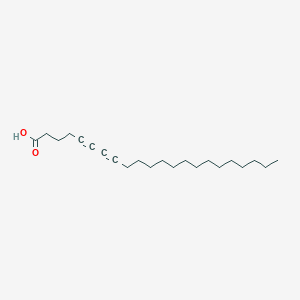

5,7-Docosadiynoic acid

Beschreibung

Significance and Research Context of 5,7-Docosadiynoic Acid

The significance of this compound in academic research is primarily linked to its role as a building block for functional materials, particularly polydiacetylenes. As an amphiphilic molecule, DCDA possesses both a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail, which allows it to self-assemble into organized structures like liposomes, films, and vesicles. scbt.comchemicalbook.comnih.gov This self-assembly is a crucial prerequisite for the topochemical polymerization process.

When exposed to UV irradiation, the diacetylene units within the ordered DCDA monomer assemblies undergo a 1,4-addition polymerization, forming a highly conjugated polymer backbone of alternating double and triple bonds. wikipedia.orgmdpi.com This polymerization results in the formation of polydiacetylene, which typically exhibits a distinct blue color. oup.com A key feature of these PDA materials is their ability to undergo a chromatic transition from blue to red, often accompanied by the emergence of red fluorescence, in response to external stimuli. frontiersin.orgoup.com These stimuli can include changes in temperature (thermochromism), mechanical stress (mechanochromism), pH, or the presence of specific analytes. oup.comu-tokyo.ac.jpmountainscholar.org

This responsive behavior is the foundation for the extensive research into DCDA-based materials for sensing applications. For instance, liposomes incorporating DCDA have been developed for the colorimetric detection of biological toxins, such as cholera toxin. mdpi.com In these systems, the binding of the toxin to a receptor on the liposome (B1194612) surface perturbs the polymer backbone, triggering the blue-to-red color change. mdpi.comgoogle.com Research has shown that the sensitivity of these biosensors can be enhanced by using this compound compared to other diacetylenes like 10,12-pentacosadiynoic acid, likely because the optical reporter group is positioned closer to the interactive interface. google.com

Furthermore, crystalline films of DCDA are utilized in fundamental studies of mechanochromism at the nanoscale. oup.comu-tokyo.ac.jp These studies investigate how mechanical forces, such as those applied by an atomic force microscope tip, can induce chromatic transitions, providing insights into the force-sensing mechanisms of these materials. oup.comu-tokyo.ac.jp

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 178560-65-1 scbt.com |

| Molecular Formula | C₂₂H₃₆O₂ scbt.com |

| Molecular Weight | 332.52 g/mol scbt.com |

| Appearance | White to off-white solid |

| Melting Point | 68-69 °C pharmasources.com |

| Key Feature | Amphiphilic molecule used for artificial cell membrane synthesis scbt.comchemicalbook.com |

Historical Perspective of Diacetylene Research and this compound

The field of polydiacetylene chemistry, which provides the context for DCDA research, began in 1969 when Gerhard Wegner discovered the first example of a polydiacetylene. wikipedia.orgoup.com Wegner demonstrated that colorless crystals of a diacetylene monomer could be converted into a colored polymer upon exposure to UV light. wikipedia.org This solid-state polymerization was a landmark discovery.

The theoretical foundation for this phenomenon was further solidified in 1972 by Raymond H. Baughman, who introduced the term "topochemical polymerization". wikipedia.org This concept describes a reaction in which the spatial arrangement of monomers in a crystal lattice dictates the stereochemistry and structure of the resulting polymer. For diacetylenes to polymerize in this manner, the monomers must be packed in a specific orientation, with a stacking distance of approximately 5 Å and an angle of about 45° relative to the stacking axis. mdpi.com

Research into various diacetylenic carboxylic acids, with the general formula R-C≡C-C≡C-(CH₂)n-COOH, followed. It was observed that the properties of the resulting polydiacetylenes were highly dependent on the structure of the monomer side chains (R and n). acs.org Studies on Langmuir-Blodgett films revealed that the position of the diacetylene group within the alkyl chain is critical. For 5,7-diacetylenes like DCDA, where the reactive group is closer to the carboxylic acid head (a smaller 'n' value), the solid-state polymerization from the blue to the red form of the polymer can proceed very rapidly during UV irradiation. acs.org This is in contrast to diacetylenes with the reactive group further down the chain, such as 10,12-pentacosadiynoic acid (PCDA) or 10,12-tricosadiynoic acid (TRCDA), which are also widely used but exhibit different polymerization and chromic behaviors. mdpi.comacs.org This historical development has positioned DCDA and other 5,7-diacetylenes as important subjects of study for creating materials with rapid and sensitive stimulus-response characteristics. acs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

docosa-5,7-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-14,19-21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCYROIQAAHHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407829 | |

| Record name | 5,7-DOCOSADIYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178560-65-1 | |

| Record name | 5,7-DOCOSADIYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,7 Docosadiynoic Acid and Its Derivatives

Established Synthetic Pathways for 5,7-Docosadiynoic Acid

The synthesis of this compound relies on established principles of organic chemistry, particularly the formation of carbon-carbon bonds to construct the long alkyl chain and the diacetylene core.

Classical Organic Synthesis Routes

Classical approaches to synthesizing long-chain diynoic acids like this compound typically involve the coupling of smaller, readily available fragments. A common strategy is the Cadiot-Chodkiewicz coupling, which forms an unsymmetrical diacetylene by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base.

A representative, though generalized, synthetic route could start from two key building blocks: a terminal alkyne containing the carboxylic acid function (or a protected precursor) and a long-chain alkyl halide. For instance, the synthesis could be conceptualized as the coupling of 1-bromo-1-heptyne with 1-pentadecynoic acid. However, a more practical approach involves building the molecule sequentially.

A plausible multi-step synthesis is outlined below, based on standard homologation and coupling reactions common in fatty acid synthesis. beilstein-journals.org

Table 1: Representative Classical Synthesis Scheme

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Alkylation of Acetylide | 1-Heptyn-1-ol, n-BuLi, then 1-bromopentadecane | Chain elongation to form the C22 backbone. |

| 2 | Oxidation | Resulting alcohol from Step 1, Jones Reagent (CrO₃/H₂SO₄) | Oxidation of the terminal alcohol to a carboxylic acid. |

| 3 | Halogenation/Rearrangement | Intermediate from Step 2 | Introduction of the second triple bond (specific conditions can vary). |

This route is illustrative of the general logic used in classical organic synthesis to construct such molecules by forming carbon-carbon bonds and performing functional group interconversions. aocs.org

Stereoselective Synthesis Approaches

For the linear structure of this compound itself, which lacks chiral centers, stereoselective synthesis is not a primary concern. However, the principles of stereoselective synthesis become critical when creating derivatives with specific three-dimensional arrangements or when incorporating chiral moieties.

Modern synthetic methods offer high stereocontrol in the formation of conjugated systems, although these are more commonly applied to the synthesis of substituted 1,3-dienes or complex polyketides rather than simple diynes. mdpi.com For instance, palladium-catalyzed cross-coupling reactions and olefin metathesis are powerful tools for creating stereodefined double bonds. mdpi.comdntb.gov.ua Should a chiral center be introduced, for example, by using a chiral building block or through an asymmetric reaction, maintaining that stereochemistry throughout the synthesis would be paramount. Methods for the stereoselective synthesis of complex alkynols and diynes often utilize transition-metal catalysts to control the geometry of the products. hhu.denih.govacs.org

Synthesis of Deuterated Analogs of this compound

Deuterium-labeled lipids are invaluable tools in biophysical studies, particularly in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, to probe the structure and dynamics of lipid membranes. ansto.gov.aunih.govnih.gov The synthesis of deuterated this compound can be achieved by incorporating deuterium (B1214612) atoms at specific positions or throughout the alkyl chain.

Two primary strategies are employed:

Synthesis from Deuterated Precursors: This "bottom-up" approach involves using starting materials that are already enriched with deuterium. For example, a fully deuterated analog could be synthesized using perdeuterated alkyl halides and other deuterated building blocks. ansto.gov.aunih.gov This method provides precise control over the location of the deuterium labels.

Hydrogen-Deuterium (H/D) Exchange: This method involves exchanging hydrogen atoms for deuterium on the pre-synthesized fatty acid or an intermediate. This is often accomplished using heavy water (D₂O) as the deuterium source in the presence of a metal catalyst, such as platinum or palladium, often under hydrothermal conditions. ansto.gov.au

Table 2: General Approaches for Synthesizing Deuterated Fatty Acids

| Method | Description | Typical Reagents/Conditions | Advantage |

|---|---|---|---|

| Building Block | Coupling of smaller, pre-deuterated fragments. | Deuterated alkyl halides, LiAlD₄ for reduction of carboxyl groups to deuterated alcohols. nih.govrsc.org | Site-specific labeling. |

| H/D Exchange | Catalytic exchange of protons with deuterium from a deuterium source. | D₂O, Pt/C or other heterogeneous catalysts, high temperature and pressure. ansto.gov.au | Perdeuteration of saturated chains. |

For this compound, a synthetic route could involve coupling a deuterated alkyl fragment with a non-deuterated fragment containing the diacetylene and carboxyl functionalities, or vice versa, to create specifically labeled analogs.

Derivatization Strategies for this compound

The carboxylic acid headgroup of this compound is a key site for chemical modification, allowing for its conversion into esters or its conjugation to other molecules to create functional materials.

Esterification Reactions and Methyl Ester Derivatives

The conversion of the carboxylic acid to its methyl ester is a common derivatization. The methyl ester is often more soluble in organic solvents and can be a useful intermediate for further reactions. The most common method for this transformation is the Fischer esterification. cetjournal.it

This reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). uctm.edunih.gov The reaction is an equilibrium process, and the use of excess methanol drives it towards the formation of the ester.

Table 3: Typical Conditions for Fischer Esterification

| Catalyst | Solvent | Reaction Conditions | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol | Reflux for several hours or heating at 50-100°C. nih.govorgsyn.org | nih.gov |

| Hydrochloric Acid (HCl) | Methanol | Reflux for several hours. | |

| Boron Trifluoride (BF₃) | Methanol | Reflux for a short period (e.g., minutes). |

A procedure for preparing fatty acid methyl esters involves dissolving the fatty acid in a mixture of chloroform (B151607) and methanolic HCl, which can proceed at room temperature. nih.gov

Conjugation with Biomolecules for Functionalization

A major application of this compound is in the creation of biosensors. nih.gov This is achieved by forming liposomes or other self-assembled structures from the diacetylene monomer, often mixed with other lipids, and then polymerizing them. researchgate.net To impart biological specificity, the surface of these structures is functionalized by attaching biomolecules such as antibodies, peptides, or nucleic acids. nih.govavantiresearch.com

The most common method for this conjugation is through the formation of an amide bond between the carboxylic acid group of this compound and a primary amine group on the biomolecule. This is typically mediated by carbodiimide (B86325) chemistry, most notably using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. encapsula.comtaylorandfrancis.comgbiosciences.com

The two-step process involves:

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution.

Formation of a Stable Ester and Amide Bond: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable ester then readily reacts with a primary amine (-NH₂) on the target biomolecule to form a stable amide bond, releasing NHS. biotium.comnih.gov

This EDC/NHS coupling chemistry is highly efficient and is widely used to link lipids to proteins and other biological ligands for diagnostic and therapeutic applications. encapsula.comaurorabiomed.com.cn

Development of Hybrid Molecules Incorporating this compound

The creation of hybrid molecules is a promising strategy to design materials with tailored properties for specific applications. rsc.org This approach involves the covalent linkage of two or more distinct molecular entities, where at least one component is a derivative of this compound. The goal is to combine the unique self-assembly and polymerization characteristics of the diacetylene unit with the specific functionalities of other molecules, such as biomolecules or organic dyes.

While direct literature on the synthesis of hybrid molecules featuring this compound is specific, the principles can be inferred from the broader field of diacetylene and fatty acid chemistry. For instance, hybrid compounds have been successfully synthesized using other fatty acids, such as (5Z,9Z)-eicosa-5,9-dienoic acid, which was combined with vanillin (B372448) to create a new bioactive molecule. mdpi.comresearchgate.net This synthesis was achieved through an esterification reaction in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net A similar approach could be envisioned for coupling various functional molecules to the carboxylic acid group of this compound.

The development of such hybrid molecules holds significant potential. By incorporating biomolecules like peptides, carbohydrates, or nucleic acids, it is possible to create biocompatible and biorecognitive materials. mdpi.com For example, glycolipid-functionalized polydiacetylene (PDA) vesicles have been used for the colorimetric detection of toxins and viruses. mdpi.com In these systems, the ganglioside, a type of glycolipid, is physically incorporated into the diacetylene assembly rather than covalently bonded. mdpi.com However, covalent conjugation of molecules like sialic acid to diacetylene monomers has also been demonstrated, paving the way for highly specific biosensors. google.com

The general synthetic strategy for creating such hybrid molecules would involve the modification of the headgroup of this compound. The carboxylic acid moiety provides a versatile handle for a variety of coupling reactions, including esterification and amidation, to attach other molecules. semanticscholar.org

Table 1: Potential Hybridization Strategies for this compound

| Functional Molecule Type | Potential Linkage Chemistry | Resulting Hybrid Molecule Function |

| Biomolecules (e.g., peptides, sugars) | Amide or ester bond formation | Biosensors, targeted drug delivery |

| Organic Dyes (e.g., azobenzene) | Ester bond formation | Photoresponsive materials, optical switches |

| Polymers (e.g., polyethylene (B3416737) glycol) | Ester or amide bond formation | Improved solubility and biocompatibility |

| Nanoparticles (e.g., gold nanoparticles) | Thiol-ene or other surface chemistries | Enhanced sensing platforms, multimodal imaging agents |

Novel Synthetic Approaches for Advanced Derivatives

Recent research has focused on developing novel synthetic methods to create advanced derivatives of diacetylenes, including this compound, for sophisticated applications. These approaches often aim to control the supramolecular assembly and the resulting properties of the polymerized material.

One innovative approach is the use of mixed solvent systems to promote the self-assembly and synthesis of color-responsive polydiacetylenes. researchgate.net Traditionally, the synthesis of PDA materials involves the dispersion of the diacetylene monomer in water, which is a time-consuming process with low yields. A solution-mixing method using a combination of water and organic solvents has been shown to significantly improve the synthetic process of PDA-based nanocomposites. researchgate.net

Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing polydiacetylene solutions. tci-thaijo.org This technique can produce high-concentration PDA solutions with clear morphology in a fraction of the time compared to conventional methods. The duration of microwave exposure can be tuned to control the crystalline structure and molecular interactions of the resulting polymer. tci-thaijo.org

The creation of hybrid materials , where polydiacetylene is embedded within another matrix, is another area of active research. For example, PDA has been incorporated into polymer aerogels to create novel colorimetric sensors for volatile organic compounds. researchgate.net The highly porous structure of the aerogel allows for efficient infiltration of gas molecules, leading to rapid and enhanced colorimetric responses. researchgate.net Similarly, PDA can be dispersed within a polydimethylsiloxane (B3030410) (PDMS) network to create mechanochromic sensor films that change color in response to swelling induced by hydrocarbons. oup.com

Furthermore, the functionalization of diacetylene monomers prior to polymerization allows for the creation of materials with specific recognition capabilities. For instance, diacetylene monomers have been derivatized with amino acids to create novel lipid microstructures with varied morphologies, such as tubules, helices, and ribbons. researchgate.net These functionalized monomers can be polymerized by UV irradiation to yield blue-colored materials that can undergo colorimetric transitions in response to external stimuli. researchgate.net

Table 2: Comparison of Novel Synthetic Approaches for Diacetylene Derivatives

| Synthetic Approach | Key Advantages | Potential Applications |

| Mixed Solvent Systems | Improved yield and reduced synthesis time | Industrial-scale production of PDA-based sensors and coatings |

| Microwave-Assisted Synthesis | Rapid, energy-efficient, and controllable | On-demand synthesis of PDA solutions for sensing applications |

| Hybrid Material Formation (e.g., with aerogels, PDMS) | Enhanced sensitivity, mechanical robustness | Gas sensors, mechanochromic sensors, smart textiles |

| Pre-polymerization Functionalization | Tailored recognition properties and morphologies | Biosensors, drug delivery systems, advanced optical materials |

These novel synthetic methodologies are expanding the possibilities for creating advanced functional materials based on this compound and other diacetylene derivatives, opening up new avenues for research and technological development.

Polymerization and Material Science Applications of 5,7 Docosadiynoic Acid

Langmuir-Blodgett Film Formation and Polymerization of 5,7-Docosadiynoic Acid

Langmuir-Blodgett (LB) film technology offers a precise method for creating highly ordered molecular assemblies. mdpi.com For this compound (DCDA), this technique involves dissolving the amphiphilic molecules in a volatile solvent and spreading them on a water subphase containing cadmium chloride (CdCl₂). acs.orggoogle.com The cadmium ions interact with the carboxylic acid head groups, forming Cd²⁺ salts. By compressing these molecules with a barrier, a condensed monolayer is formed, which can then be transferred onto a solid substrate layer by layer. mdpi.comacs.org

Upon exposure to UV radiation (typically around 254 nm), the DCDA monomers in the LB film undergo a topochemical polymerization. acs.org This process results in the formation of polydiacetylene (PDA), a conjugated polymer, which is visually indicated by a color change from colorless to blue. acs.org

Influence of Molecular Area on Polymerization and Thermochromism

The molecular area, or the surface area occupied by each monomer molecule in the Langmuir film, plays a critical role in the subsequent polymerization and the thermochromic behavior of the resulting polymer. Studies on the cadmium salts of this compound have shown that films formed at different molecular areas exhibit distinct properties. acs.orgresearchgate.net

Specifically, LB films of DCDA have been prepared at molecular areas of approximately 22 Ų/molecule (high-density) and 26 Ų/molecule (low-density). acs.orgresearchgate.net The density of the film directly impacts the packing of the monomer units, which in turn affects the polymerization process and the resulting polymer's characteristics. acs.orgresearchgate.net

The thermochromism, which is the change in color in response to temperature, of these polymerized films is also dependent on the initial molecular area. researchgate.net The blue form of the polymer, upon heating, transitions to a red form. acs.org This transition is influenced by the packing density of the polymer chains. researchgate.net A proposed kinetic model for this thermochromic change involves a reversible transition from the blue (B) form to an intermediate purple (P) form, followed by an irreversible transformation to the red (R) form (B ↔ P → R). researchgate.net

The activation barriers for the initial B → P transition were estimated for LB films of DCDA. For low-density films, the activation energy was found to be 22.4 kcal/mol, while for high-density films, it was slightly lower at 21.7 kcal/mol. researchgate.net This suggests that the denser packing in the high-density films facilitates the initial thermochromic transition.

Table 1: Activation Barriers for the B → P Thermochromic Transition in DCDA LB Films

| Film Density | Molecular Area (Ų/molecule) | Activation Energy (Ea) for B → P (kcal/mol) |

| Low-Density | 26 | 22.4 |

| High-Density | 22 | 21.7 |

Data sourced from Deckert et al., 1995. researchgate.net

Spectroscopic Investigations of Polymerized Films

Visible absorption spectroscopy is a primary tool for monitoring both the polymerization of DCDA films and their subsequent thermochromic behavior. acs.orgresearchgate.net The high-density and low-density polymerized films of DCDA exhibit distinctly different visible absorption spectra. researchgate.net The blue form of the polymer typically shows a maximum absorption peak around 640 nm, while the red form has its main absorption band at a shorter wavelength, around 540 nm. researchgate.net

The temperature dependence of the visible absorption spectra reveals the dynamics of the thermochromic transition. researchgate.net As the temperature increases, the intensity of the blue absorption peak decreases, while the red absorption peak grows. researchgate.net This spectral shift provides the data for kinetic analysis and the determination of activation barriers for the phase transitions. researchgate.netupenn.edu

Polydiacetylene (PDA) Formation from this compound Monomers

The conversion of this compound monomers into polydiacetylene is a cornerstone of its material science applications. This transformation yields a conjugated polymer backbone responsible for its unique optical properties.

UV-Induced Polymerization Mechanisms

The polymerization of diacetylene monomers like this compound is a solid-state reaction initiated by UV light. acs.org This topochemical polymerization requires the monomer units to be precisely aligned in the crystal lattice. oup.com The reaction proceeds via a 1,4-addition mechanism, where adjacent diacetylene rods are linked together, forming a continuous polymer chain with an ene-yne conjugated backbone. researchgate.net The colorless monomer is thereby converted into the intensely colored blue form of the PDA. acs.org The efficiency of this photopolymerization can be influenced by the molecular packing and the length of the alkyl side chains. oup.com

Mechanochromic Properties of this compound PDAs

Polydiacetylenes derived from this compound exhibit mechanochromism, a change in color in response to mechanical stress. oup.comscispace.com The application of force, such as pressure or shear, can induce a transition from the blue to the red form of the polymer. oup.comu-tokyo.ac.jp This phenomenon is attributed to the distortion of the planar conjugated backbone, which alters its effective conjugation length and, consequently, its electronic absorption spectrum. oup.com

Recent advancements have allowed for the investigation of the mechanochromic properties of DCDA at the nanoscale. oup.comu-tokyo.ac.jp Using techniques like lateral force microscopy coupled with fluorescence microscopy, researchers have been able to quantitatively assess the response of PDA films to mechanical stimuli. scispace.comu-tokyo.ac.jp

Studies on crystalline films of this compound have revealed that the blue-to-red color transition, which is accompanied by an increase in fluorescence, is primarily induced by lateral (shear) forces rather than vertical (normal) forces. oup.comnih.gov This finding was significant as it contradicted some earlier hypotheses about the force sensitivity of PDAs. oup.com A direct correlation was observed between the applied lateral force and the change in fluorescence intensity, enabling a quantitative analysis of the mechanochromic effect at the nanoscale. oup.comu-tokyo.ac.jp This anisotropic response is a direct consequence of the ordered, anisotropic structure of the PDA crystals. nih.gov

Furthermore, a link between mechanochromism and thermochromism has been suggested, where mechanical work and heat can both provide the necessary energy to induce the same chromic transition. nih.gov

Correlation with Fluorescence Increase and Lateral Force

Recent advancements in analytical techniques have enabled a deeper understanding of the mechanochromic behavior of polydiacetylenes (PDAs) at the nanoscale. oup.com Specifically, the relationship between mechanical stress and the fluorescence of these polymers has been a subject of intense investigation.

Studies employing friction force microscopy coupled with fluorescence microscopy on crystalline films of this compound (DCDA) have revealed a significant correlation. oup.com It was observed that the increase in fluorescence intensity of the PDA film corresponds directly with the applied lateral force, rather than the vertical force. oup.comoup.com This finding was crucial in quantifying the mechanochromism of PDAs at the nanoscale. oup.com

The experimental setup allowed for the simultaneous mapping of fluorescence increase, lateral force, and vertical force. oup.com The resulting distribution maps clearly showed that the areas of higher fluorescence aligned with the regions subjected to greater lateral force. oup.com This direct correlation provides a powerful tool for understanding and quantifying the mechanical sensitivity of these materials. oup.comoup.com

Furthermore, this research has helped to clarify previous hypotheses regarding the force sensitivity of polymer crystals. It was demonstrated that the force sensitivity is not confined to the edges of the crystals, as previously thought. By correlating the change in fluorescence with lateral forces at both the edge and in the bulk of the crystal, a more uniform sensitivity was observed. scispace.com

The following table summarizes the key findings from the coupled microscopy studies on this compound films.

| Parameter Mapped | Correlation with Fluorescence Increase | Significance |

| Lateral Force | Strong, direct correlation | Enables quantitative analysis of mechanochromism at the nanoscale. oup.comoup.com |

| Vertical Force | Weak or no significant correlation | Indicates that shearing or frictional forces are the primary drivers of the fluorescent response. oup.com |

Thermochromic Behavior of this compound PDAs

Polydiacetylenes derived from this compound exhibit thermochromism, a property where the material changes color in response to temperature variations. nih.govmdpi.com This behavior is rooted in conformational changes within the polymer's conjugated backbone. nih.gov The typical transition observed is from a blue phase at lower temperatures to a red phase at higher temperatures. nih.gov

The thermochromic properties are influenced by the molecular structure of the diacetylene monomer and the interactions between the resulting polymer chains. mdpi.com For instance, the presence of functional groups that can form hydrogen bonds can significantly affect the transition temperature and its reversibility. mdpi.comrsc.org

The thermochromic transitions in polydiacetylenes can be either reversible or irreversible. mdpi.comnih.gov A transition is considered reversible if the material reverts to its original color upon cooling. rsc.org Irreversible transitions, on the other hand, result in a permanent color change even after the temperature is lowered. osti.govresearchgate.net

The nature of the transition is largely dictated by the side chains of the diacetylene monomer. nih.gov For instance, the introduction of certain functional groups can promote reversibility. Enhanced hydrogen-bonding interactions and the formation of a network structure can provide the necessary recovery force for the polymer to return to its original state. rsc.org

In some PDAs, a multi-stage transition can be observed. For example, an initial blue form may transition to an intermediate "purple" form at elevated temperatures, which is a reversible process. osti.govresearchgate.net However, further heating can lead to an irreversible conversion to the final red form. osti.govresearchgate.net This suggests that the purple form may be a thermally distorted version of the blue polymer, acting as a transitional state. osti.govresearchgate.net

The table below outlines the characteristics of reversible and irreversible thermochromic transitions in PDAs.

| Transition Type | Description | Influencing Factors | Example |

| Reversible | The material returns to its original color upon cooling. rsc.org | Strong intermolecular interactions (e.g., hydrogen bonding), network structures. nih.govrsc.org | A PDA with L-glutamic acid derivatization shows excellent reversible thermochromism. rsc.org |

| Irreversible | The color change is permanent, even after cooling. osti.govresearchgate.net | Weaker intermolecular forces, significant structural reorganization. nih.gov | Heating a poly-PCDA film above a certain temperature leads to an irreversible red form. osti.govresearchgate.net |

The different colorimetric states of polydiacetylenes (blue, red, and sometimes intermediate purple or orange) have distinct spectroscopic signatures. nih.govmdpi.com These signatures are primarily observed in their UV-visible absorption spectra.

The blue phase is characterized by a maximum absorption peak (λmax) at approximately 630 nm. nih.gov As the polymer undergoes a thermochromic transition, this peak diminishes and a new peak corresponding to the red phase appears at around 540 nm. nih.gov This shift to a shorter wavelength (hypsochromic shift) is indicative of a more twisted conformation of the polymer's ene-yne backbone. nih.gov

In cases where an intermediate purple phase is formed, it exhibits its own unique absorption features. osti.govresearchgate.net The appearance of this phase is associated with the disappearance of the blue form and occurs at elevated temperatures. osti.govupenn.edu Further heating leads to the irreversible formation of the red phase, which is also characterized by significant fluorescence emission that is not present in the blue phase. osti.govresearchgate.net

The table below summarizes the typical spectroscopic characteristics of the different thermochromic phases of PDAs.

| Chromatic Phase | Typical Absorption Maximum (λmax) | Key Spectroscopic Features |

| Blue | ~630 nm | Represents a planar, conjugated backbone; generally non-fluorescent. nih.gov |

| Purple | ~590 nm | An intermediate, thermally distorted state; observed at elevated temperatures. mdpi.comosti.govresearchgate.net |

| Red | ~540 nm | Corresponds to a more twisted backbone; typically fluorescent. nih.gov |

| Orange | ~530 nm | Another possible intermediate state. mdpi.com |

| Yellow | ~470 nm | Can result from further temperature increases, indicating a greater hypsochromic effect. mdpi.com |

Reversible and Irreversible Thermal Transitions

Application of this compound in Artificial Cell Membrane Synthesis

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. scbt.comlgcstandards.comfujifilm.com This dual nature makes it a suitable building block for the synthesis of artificial cell membranes. scbt.comlgcstandards.comfujifilm.com These synthetic membranes can mimic the structure and function of natural cell membranes and are valuable tools in various scientific fields, including diagnostics and therapeutics. lgcstandards.comfujifilm.comgbwol.com

Biomimetic membranes can be constructed using synthetic lipids like this compound, which self-assemble in aqueous solutions to form structures such as planar bilayers or vesicles. mdpi.comnih.gov These artificial systems provide a platform for studying membrane proteins and for developing novel technologies like biosensors and drug delivery systems. mdpi.comnih.gov

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers. helixbiotech.com They are formed when amphiphilic molecules like this compound are dispersed in an aqueous solution. pusan.ac.krsigmaaldrich.com Above a certain concentration, these molecules spontaneously arrange themselves into bilayer structures to minimize the exposure of their hydrophobic tails to water. helixbiotech.compusan.ac.kr

The process of liposome (B1194612) formation typically involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution. helixbiotech.comxiahepublishing.com Agitation during hydration causes the lipid sheets to detach and form multilamellar vesicles. sigmaaldrich.com Further processing, such as sonication or extrusion, can be used to produce smaller, unilamellar vesicles. sigmaaldrich.comxiahepublishing.com

This compound can be used as a primary component in the formation of liposomes. pusan.ac.kr These liposomes can be polymerized by exposure to UV radiation, which cross-links the diacetylene groups, resulting in a more stable structure. mdpi.com This polymerization also imparts the chromogenic properties characteristic of polydiacetylenes to the liposomes. mdpi.com

The table below outlines the general steps for creating liposomes using this compound.

| Step | Description | Purpose |

| Lipid Dissolution | This compound is dissolved in an organic solvent. | To create a homogenous mixture of the lipid molecules. |

| Film Formation | The organic solvent is evaporated, leaving a thin film of the lipid. | To provide a uniform surface for hydration. |

| Hydration | An aqueous solution is added to the lipid film. | The amphiphilic nature of the lipid drives the self-assembly into bilayer structures. helixbiotech.comsigmaaldrich.com |

| Vesicle Formation | The mixture is agitated, causing the lipid bilayers to form spherical vesicles (liposomes). sigmaaldrich.com | To create the basic liposomal structures. |

| Polymerization (Optional) | The liposomes are exposed to UV radiation. | To stabilize the liposomes and introduce chromogenic properties. mdpi.com |

Biomimetic membranes, including those constructed from this compound, are increasingly being used in the development of biosensors. mdpi.commdpi.comucr.edu These sensors leverage the ability of the membrane to mimic biological processes and to transduce molecular recognition events into detectable signals. mdpi.comucr.edu

Liposomes containing polymerized this compound can function as colorimetric biosensors. mdpi.com For example, by incorporating a specific receptor molecule, such as a ganglioside, into the liposome membrane, a sensor for a particular analyte, like a bacterial toxin, can be created. pusan.ac.kr The binding of the analyte to the receptor on the liposome surface can induce a conformational change in the polydiacetylene backbone, leading to a visible color change from blue to red. pusan.ac.krmdpi.com This provides a simple and direct method for detecting the presence of the target analyte. mdpi.com

These biosensors can be designed to detect a wide range of biological molecules, including proteins, toxins, and pathogens. mdpi.comucr.edu The versatility of these systems stems from the ability to customize the lipid composition and to incorporate various biorecognition elements into the membrane. mdpi.comnih.gov

The table below summarizes the components and mechanism of a liposome-based biosensor using this compound.

| Component | Function |

| This compound | Forms the polymerizable lipid matrix of the liposome. pusan.ac.kr |

| Bioreceptor (e.g., Ganglioside) | Provides specificity for the target analyte. pusan.ac.kr |

| Analyte (e.g., Cholera Toxin) | The molecule to be detected. pusan.ac.krmdpi.com |

| Signal Transduction | Binding of the analyte to the receptor causes a conformational change in the PDA backbone, resulting in a color change. pusan.ac.krmdpi.com |

Biochemical and Biological Research Involving 5,7 Docosadiynoic Acid

Incorporation into Biological Mimetic Systems

5,7-Docosadiynoic acid is a key component in the construction of synthetic systems that mimic biological structures, primarily for research in molecular recognition and the development of diagnostic and therapeutic tools. Its ability to polymerize upon UV irradiation makes it a valuable building block for creating stable, self-signaling assemblies.

Use in Liposomal Formulations for Molecular Recognition

This compound is utilized as a self-assembling monomer in the creation of polydiacetylene (PDA) liposomes. google.com These liposomes serve as a platform for molecular recognition. nih.gov A common strategy involves incorporating a non-polymerizable lipid that acts as a recognition element into the liposome (B1194612) structure. slideplayer.com For instance, gangliosides, which are lipids found on cell membrane surfaces that display carbohydrate recognition groups, can be integrated into liposomes made from this compound. slideplayer.com

This approach is particularly useful when the receptor of interest is already a lipid or when synthetically attaching the receptor to the diacetylenic lipid is challenging. slideplayer.com In these mixed liposomal systems, the this compound forms the polymer backbone that provides the signaling mechanism, while the incorporated ganglioside provides the specificity for binding a target molecule, such as a toxin. slideplayer.com The binding event at the surface perturbs the polymerized backbone, leading to a detectable signal, a process that forms the basis of many biosensors. pusan.ac.kr

Emulation of Cell Membranes for Diagnostic and Therapeutic Research

Liposomes formulated with this compound are widely used to create biomimetic lipid bilayer membranes that emulate the physiological conditions of natural cell membranes. researchgate.netmdpi.com These artificial membranes are valuable tools for diagnostic research, allowing for the study of specific molecular interactions in a controlled environment. mdpi.commdpi.com

By incorporating specific biomolecules such as glycolipids into the diacetylene assembly, these systems can mimic the surface of cells, such as intestinal cells. nih.gov For example, liposomes containing ganglioside GM1 and this compound can effectively emulate a cell surface to detect the cholera toxin, which specifically binds to GM1. mdpi.comnih.gov This biomimetic approach allows for the development of sensors that can detect pathogens or their toxins by mimicking the initial binding events of an infection. nih.gov The versatility of these systems also extends to the potential for creating platforms to study the effects of various agents on membrane structure and function.

Role in Membrane Proteome Analysis Methodologies

The analysis of hydrophobic membrane proteins presents significant challenges due to issues with solubility during extraction and separation. nih.govresearchgate.net Research has explored the use of various detergents and detergent-like lipids to improve these processes.

Detergent Extraction Enhancements for Membrane Proteomics

In the field of membrane proteomics, effective extraction and solubilization of proteins are critical for subsequent analysis by methods like two-dimensional gel electrophoresis (2-DE). nih.govresearchgate.net While standard detergents like SDS are effective for extraction, they are often incompatible with downstream techniques such as isoelectric focusing (IEF). nih.govresearchgate.net This has led to a search for alternative or additive compounds that can enhance protein recovery while remaining compatible with proteomic workflows.

One study systematically evaluated a range of detergents and detergent-like lipids for their ability to improve the extraction of membrane proteins from human erythrocyte ghosts. nih.gov Among the compounds tested was this compound, a synthetic fatty acid. nih.gov However, it was found to have low solubility in the high-urea buffer used for the extraction process. nih.gov Consequently, it did not improve protein extraction or solubility for IEF and was deemed incompatible with the tested 2-DE protocol. nih.gov

Table 1: Evaluation of this compound as a Detergent Additive for Membrane Proteome Analysis Data sourced from a study on enhanced detergent extraction for 2-DE analysis. nih.gov

| Compound | Type | Extraction Improvement | IEF Compatibility | Notes |

| This compound | Synthetic fatty acid | -- | -- | Low solubility in high urea (B33335) buffer. |

Rating Key: (--) No improvement or incompatible.

Studies on Biological Interactions and Sensing Platforms

The unique chromic properties of polymerized this compound make it a foundation for developing sensitive colorimetric biosensors.

Colorimetric Detection of Toxins via this compound Liposomes

Liposomes incorporating this compound form the basis of highly effective colorimetric biosensors for toxins. mdpi.com The process begins with the self-assembly of the lipid monomers into liposomes in an aqueous solution. google.com These liposomes are then polymerized by exposure to UV radiation, which creates a conjugated polydiacetylene backbone within the vesicle structure, resulting in a distinct blue color. researchgate.netmdpi.com

For specific toxin detection, a receptor molecule, such as the ganglioside GM1, is co-assembled into the liposome. mdpi.com When a target analyte like the cholera toxin is introduced, it binds specifically to the GM1 receptors on the liposome surface. mdpi.comgoogle.com This binding event induces mechanical stress on the polymer backbone, causing a conformational change that alters its electronic properties. slideplayer.com This change is observed as a rapid and distinct color transition from blue to red, providing a direct visual confirmation of the toxin's presence. pusan.ac.krgoogle.com This principle has been successfully applied to create sensors for both cholera toxin and E. coli toxin. google.com The sensitivity of these liposomes can be influenced by the position of the diacetylene group within the lipid chain. google.com

Table 2: Components of a this compound-Based Liposomal Sensor for Toxin Detection Based on research into colorimetric detection of cholera and E. coli toxins. mdpi.comgoogle.com

| Component | Chemical Name/Type | Role in Sensor |

| Monomer | This compound | Forms the polymerizable, color-changing backbone of the liposome. |

| Recognition Element | Ganglioside GM1 | A glycolipid that specifically binds to the target toxin (e.g., cholera toxin). slideplayer.commdpi.com |

| Analyte | Cholera toxin, E. coli toxin | The target molecule that, upon binding, induces the color change. google.com |

| Signal | Colorimetric Transition | A visible shift from blue to red, indicating a positive detection. google.com |

Influence of Alkyl Chain Length on Sensitivity

The sensitivity of polydiacetylene-based biosensors is significantly influenced by the alkyl chain length of the diacetylene monomer. acs.orgrsc.org Shorter alkyl chains generally lead to more sensitive sensors. acs.orgrsc.org This is because PDAs constructed from monomers with shorter alkyl chains have weaker intermolecular forces. rsc.org Consequently, less energy is required to disrupt the organized structure of the polymer and induce the blue-to-red colorimetric transition. acs.org

Research has shown that liposomes made with this compound exhibit a significantly enhanced colorimetric response to cholera toxin compared to those made with 10,12-pentacosadiynoic acid. google.comdtic.mil The heightened sensitivity of the this compound-based system is attributed to the closer proximity of the optical reporter group (the conjugated backbone) to the binding event at the liposome surface. google.comdtic.mil In this compound, the diacetylene group is positioned closer to the carboxylic acid head group, meaning conformational changes at the interface are more easily transmitted to the polymer backbone. dtic.mil

The following table summarizes the effect of alkyl chain length on sensor sensitivity:

| Diacetylene Monomer | Alkyl Chain Length | Position of Diacetylene | Relative Sensitivity | Reference |

| This compound | Shorter | Closer to head group | Higher | google.comdtic.mil |

| 10,12-Pentacosadiynoic acid | Longer | Further from head group | Lower | rsc.orgdtic.mil |

| 6,8-Heneicosadiynoic acid | Shorter | Closer to head group | Higher | rsc.org |

It is important to note that while shorter alkyl chains increase sensitivity, they can also make the sensor more susceptible to other external stimuli like temperature and mechanical stress. rsc.org

Development of Biomolecule-Functionalized Polydiacetylene Sensors

The versatility of polydiacetylene chemistry allows for the development of a wide range of biosensors by functionalizing the PDA backbone with various biomolecules. mdpi.comnih.gov This functionalization imparts specificity to the sensor, enabling the detection of a diverse array of analytes beyond cholera toxin, including other toxins, viruses, proteins, and nucleic acids. nih.govacs.org

The general strategy involves incorporating a specific biorecognition element into the diacetylene assembly before polymerization. mdpi.com This can be achieved by either co-assembling the diacetylene monomer with a lipid-modified biomolecule or by chemically modifying the head group of the diacetylene monomer itself. nih.govmdpi.com

For example, to detect the influenza virus, a sialic acid analog, which is the receptor-specific ligand for the virus, can be incorporated into a polydiacetylene bilayer. acs.org The binding of the influenza virus to the sialic acid triggers the colorimetric response of the PDA.

Similarly, other biomolecules that have been successfully integrated into PDA-based sensors include:

Antibodies: For the detection of specific antigens. mdpi.com

Nucleic Acids: For the detection of specific DNA or RNA sequences. mdpi.comnih.gov

Peptides: For detecting specific protein interactions. nih.gov

Enzymes: Where the enzymatic reaction induces a change in the local environment (e.g., pH), triggering the PDA color change. mdpi.com

The development of these functionalized sensors often involves creating arrays of different PDA formulations, each with a unique response to a target analyte. researchgate.net This approach can lead to "fingerprint" recognition patterns for complex mixtures. The ability to tailor the sensor's properties by modifying both the diacetylene monomer and the functional biomolecule makes polydiacetylene a powerful platform for biosensor development. mdpi.com

Advanced Analytical Techniques for 5,7 Docosadiynoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 5,7-docosadiynoic acid and its derivatives. Different spectroscopic techniques provide complementary information, from the electronic transitions that govern its color changes to the precise arrangement of atoms in its structure.

UV-Visible spectroscopy is a fundamental tool for observing the topochemical polymerization of this compound. The monomer itself is colorless, but upon exposure to UV irradiation (typically at 254 nm), it polymerizes to form a vibrant blue polymer. This transformation is easily monitored by the appearance of a distinct absorption peak in the visible region of the spectrum, typically around 640 nm, which is characteristic of the blue phase of the resulting polydiacetylene.

This technique is also invaluable for studying the thermochromic behavior of poly(this compound). When the blue polymer is heated, it undergoes a conformational change, resulting in a transition to a red phase. This change is quantified by a shift in the maximum absorption wavelength from the blue region to the red region, with a characteristic peak appearing around 540 nm. The process is often reversible, and UV-Visible spectroscopy can be used to study the kinetics and reversibility of this thermochromic transition. The degree of polymerization and the extent of the colorimetric response can be quantified by monitoring the absorbance intensity at these characteristic wavelengths.

Table 1: UV-Visible Absorption Maxima for Poly(this compound)

| Phase | Typical Absorption Maximum (λmax) | Stimulus |

|---|---|---|

| Blue | ~640 nm | UV Polymerization |

Note: The exact absorption maxima can vary depending on the specific morphology, substrate, and environmental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, making it highly effective for tracking the polymerization of this compound. The key to this analysis lies in monitoring the disappearance of the characteristic absorption bands of the diyne monomer and the appearance of new bands associated with the conjugated polymer backbone.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of the this compound monomer. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In a typical ¹H NMR spectrum of the monomer, distinct signals can be assigned to the protons of the terminal methyl group, the numerous methylene (B1212753) (CH₂) groups of the long alkyl chains, the protons adjacent to the carboxylic acid group, and those adjacent to the diyne functionality. Similarly, ¹³C NMR provides precise chemical shifts for the carbon atoms of the carboxylic acid, the sp-hybridized carbons of the alkyne groups (C≡C), and the sp³-hybridized carbons of the alkyl chain. This detailed analysis confirms the molecular structure and purity of the monomer before its use in polymerization studies. While NMR is primarily used for the monomer, solid-state NMR techniques can be applied to study the structure of the resulting polymer.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the nanoscale characterization of this compound films and the resulting polydiacetylene structures. AFM can visualize the surface topography of Langmuir-Blodgett films or other self-assembled monolayers of the monomer, revealing details about molecular packing and domain formation.

After polymerization, AFM is used to study the morphology of the polydiacetylene films. It can reveal the formation of polymer fibers, domains, and any changes in surface roughness that occur during the process. Furthermore, AFM can be used to investigate the effects of external stimuli. For instance, changes in the film's topography and domain structure upon heating (thermochromism) or the application of mechanical force can be directly observed, providing insights into the structural basis of these chromic transitions at the nanoscale.

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the properties of thin films, such as thickness and refractive index. It is particularly well-suited for the in-situ and ex-situ analysis of this compound layers, especially those prepared using Langmuir-Blodgett or spin-coating techniques.

This method can precisely measure the thickness of the monomer layer before polymerization. During and after UV exposure, spectroscopic ellipsometry can monitor changes in both the thickness and the complex refractive index of the film. The changes in the optical constants (n and k) are directly related to the electronic transitions responsible for the blue color of the polydiacetylene, correlating well with data obtained from UV-Visible spectroscopy. This technique provides quantitative data on film uniformity and the evolution of its optical properties during the polymerization process.

While polydiacetylenes in their ideal, unperturbed state are typically non-fluorescent or weakly fluorescent, their stressed or disordered states can exhibit significant fluorescence. Fluorescence microscopy is a key technique for studying the mechanochromism of polydiacetylenes derived from this compound.

When the blue, non-fluorescent polymer is subjected to mechanical stress, such as through indentation, stretching, or shearing, it can transition to the red, fluorescent phase. Fluorescence microscopy allows for the direct visualization of this process. The areas under stress will "turn on" and emit red light when excited with an appropriate wavelength (e.g., a green laser). This technique provides spatially resolved information, highlighting the specific regions of the material where the polymer backbone has been perturbed. This makes it an excellent tool for qualitative and quantitative studies of the material's response to mechanical force, crucial for applications in stress sensing and damage detection.

Table 2: Summary of Analytical Techniques and Key Findings for this compound Research

| Technique | Analyte | Key Information Provided | Typical Findings |

|---|---|---|---|

| UV-Visible Spectroscopy | Monomer & Polymer | Electronic transitions, colorimetric state | Monitors polymerization (blue phase, ~640 nm) and thermochromism (red phase, ~540 nm). |

| FTIR Spectroscopy | Monomer & Polymer | Functional group vibrations | Tracks disappearance of diyne (C≡C) monomer peak (~2260 cm⁻¹) and appearance of polymer backbone peaks. |

| NMR Spectroscopy | Monomer | Molecular structure, chemical environment | Confirms structure and purity of the monomer by assigning ¹H and ¹³C signals. |

| Atomic Force Microscopy | Monomer & Polymer Films | Surface topography, morphology | Visualizes nanoscale fibers, domains, and morphological changes upon polymerization or stimulation. |

| Spectroscopic Ellipsometry | Thin Films | Film thickness, refractive index | Measures thickness and optical constant changes during polymerization and phase transitions. |

| Fluorescence Microscopy | Polymer | Mechanochromic response | Visualizes the onset of red fluorescence in areas subjected to mechanical stress. |

Spectroscopic Ellipsometry for Thin Film Analysis

Chromatographic Separation and Detection Methods

Chromatography is a fundamental technique for separating complex mixtures. For this compound, a long-chain fatty acid, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly crucial.

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is a cornerstone technique for the analysis of fatty acids, offering robust separation capabilities, often without the need for chemical derivatization. hplc.eu For compounds like this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

Research Findings: The separation of fatty acids via HPLC is typically achieved using octadecylsilyl (C18) columns. nih.govresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, frequently acidified with agents like trifluoroacetic acid (TFA) or phosphoric acid to ensure the carboxylic acid group remains protonated, which improves peak shape and retention. nih.govjasco-global.com Detection of this compound is facilitated by its conjugated diacetylene moiety, which absorbs UV light, allowing for sensitive detection using a Diode Array Detector (DAD) or a standard UV-Vis detector. nih.govresearchgate.net For fatty acids lacking a chromophore, a refractive index (RI) detector can be used, although it is generally less sensitive. jasco-global.com The ability to use multiple solvent systems and gradients allows for the optimization of separation from other saturated or unsaturated fatty acids. impactfactor.org

Table 1: Typical HPLC Parameters for Fatty Acid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., with 0.1% TFA or pH adjusted with phosphoric acid) nih.govjasco-global.com |

| Flow Rate | 0.5 - 1.2 mL/min nih.govjasco-global.com |

| Temperature | Ambient or controlled (e.g., 40°C) jasco-global.com |

| Detection | UV-Vis/DAD (e.g., at 235 nm for conjugated systems) or Refractive Index (RI) researchgate.netjasco-global.com |

| Injection Volume | 10 - 20 µL jasco-global.comimpactfactor.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for both identifying and quantifying volatile and semi-volatile compounds.

Research Findings: Direct analysis of free fatty acids like this compound by GC is challenging due to their low volatility and high polarity. nih.gov Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile, non-polar ester, most commonly a fatty acid methyl ester (FAME). nih.govmdpi.com This is often achieved through acid- or base-catalyzed esterification. mdpi.com Once derivatized, the FAME of this compound can be separated from other FAMEs on a capillary GC column (e.g., SE-30). tandfonline.com The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. nih.gov This fragmentation pattern serves as a chemical fingerprint, allowing for confident identification and accurate quantification, often using stable isotope dilution methods for enhanced precision. nih.gov

Table 2: Typical GC-MS Parameters for Fatty Acid (as FAME) Analysis

| Parameter | Description |

|---|---|

| Derivatization Agent | Methanolic HCl, BF₃ in Methanol (B129727), or Pentafluorobenzyl Bromide nih.govmdpi.com |

| Column | Capillary column (e.g., Agilent DB-23, SE-30) nih.govtandfonline.com |

| Injector Temperature | ~250°C nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) nih.gov |

| Detection | Mass Spectrometer (scanning or selected ion monitoring mode) nih.gov |

Ion Chromatography for Organic Acid Analysis

Ion chromatography (IC) is a specialized form of liquid chromatography designed for the separation of ionic species. It is a highly sensitive method for the analysis of organic acids in aqueous samples. thermofisher.com

Research Findings: As a carboxylic acid, this compound can be analyzed using ion chromatography. The technique separates ions based on their affinity for an ion-exchange resin in the column. kirj.ee The retention of this compound is influenced by the pH of the mobile phase, which dictates the degree of ionization of its carboxyl group. shimadzu.com.sg Suppressed conductivity detection is the most common detection method in IC, as it lowers the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions. thermofisher.com While highly effective for short-chain organic acids, the long alkyl chain of this compound may require specific mobile phase modifiers to manage hydrophobic interactions with the stationary phase. This technique is particularly useful for quantifying the acid in complex aqueous matrices where separation from inorganic anions is necessary. lcms.cz

Table 3: General Ion Chromatography Parameters for Organic Acid Analysis

| Parameter | Description |

|---|---|

| Column | Anion-exchange column (e.g., Dionex IonPac AS11-HC) thermofisher.com |

| Eluent | Typically a hydroxide (B78521) or carbonate/bicarbonate gradient (e.g., KOH gradient) lcms.cz |

| Flow Rate | 1.0 - 2.0 mL/min lcms.cz |

| Detection | Suppressed Conductivity thermofisher.comlcms.cz |

| Sample Preparation | Dilution in deionized water; filtration |

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is an indispensable tool for the definitive identification of molecules by measuring their mass-to-charge ratio (m/z). units.it When coupled with chromatographic techniques, it provides both qualitative and quantitative data.

Research Findings: For this compound, MS analysis confirms the molecular weight and provides structural information. In LC-MS, soft ionization techniques like Electrospray Ionization (ESI) are used, which typically generate the deprotonated molecule [M-H]⁻ in negative ion mode, directly confirming the molecular mass of 348.55 g/mol . nih.govacdlabs.com

In GC-MS, the more energetic Electron Ionization (EI) is used, which causes the molecule (as its methyl ester) to fragment in a reproducible manner. nih.gov This fragmentation pattern is crucial for structural elucidation. The mass spectrum will show characteristic fragments resulting from cleavages along the alkyl chain and around the diacetylene group, helping to confirm the positions of the triple bonds. acdlabs.com While a specific library spectrum for this compound methyl ester may not be universally available, comparison to spectra of similar long-chain fatty acid esters can aid in its identification. nist.gov Dual-stage mass spectrometry (MS/MS) can further isolate a precursor ion and fragment it to provide even more detailed structural data. lcms.cz

Table 4: Expected Mass Spectrometry Ions for this compound and its Methyl Ester

| Analytical Method | Ionization Mode | Expected Ion / Fragment | Significance |

|---|---|---|---|

| LC-MS | ESI (-) | [M-H]⁻ (m/z ≈ 347.6) | Confirms molecular weight of the free acid. nih.gov |

| GC-MS | EI (+) | [M]⁺ (m/z ≈ 362.6 for FAME) | Molecular ion of the methyl ester. nist.gov |

| GC-MS | EI (+) | [M-31]⁺ (loss of OCH₃) | Characteristic fragment of a methyl ester. |

| GC-MS | EI (+) | Hydrocarbon fragments | Series of ions from cleavage of the alkyl chain, indicative of a long-chain fatty acid. acdlabs.com |

Theoretical and Computational Studies on 5,7 Docosadiynoic Acid

Molecular Modeling of Diacetylene Polymerization

The solid-state polymerization of diacetylene compounds like 5,7-docosadiynoic acid is a fascinating process that yields highly conjugated polymers. Molecular modeling has been crucial in elucidating the mechanisms governing this transformation. The topochemical polymerization is highly dependent on the packing of the monomer units in the crystal lattice. For polymerization to occur, the diacetylene monomers must be aligned in a specific arrangement, a condition that computational models can predict and analyze. nih.gov

Simulations using methods like quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) have been employed to study the electronic structure and reaction pathways of diacetylene polymerization. mdpi.comresearchgate.net These models help in understanding how factors like mechanical stress or UV irradiation can initiate the 1,4-addition polymerization, leading to the formation of the ene-yne backbone of polydiacetylene (PDA). nih.govnist.gov For instance, computational studies have shown that the polymerization of diacetylene precursors can be achieved on various surfaces, including bulk insulators, which is a critical step towards developing molecular electronic devices. researchgate.net

Molecular dynamics (MD) simulations further allow for the investigation of the collective behavior of these molecules, predicting how changes in the side chains or the crystalline environment affect the polymerization process. mpg.de These computational approaches are essential for designing novel diacetylene monomers with tailored properties for specific applications in materials science and nanotechnology.

Table 1: Computational Methods in Diacetylene Polymerization Studies

| Computational Method | Application in Studying this compound Polymerization | Key Insights |

| Quantum Mechanics (QM) | Elucidating the electronic structure and reaction energetics of the polymerization initiation and propagation steps. mdpi.comresearchgate.net | Provides understanding of the changes in bonding and electron distribution as the monomer converts to a polymer. |

| Molecular Mechanics (MM) | Simulating the packing of monomer crystals and the conformational properties of the resulting polymer chains. researchgate.net | Predicts the optimal crystalline arrangement for topochemical polymerization and the morphology of the polymer. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the reaction mechanism in a large system by treating the reactive core with QM and the environment with MM. chemrxiv.org | Allows for the accurate modeling of the polymerization reaction within its solid-state environment. |

| Density Functional Theory (DFT) | Calculating the potential energy surfaces and transition states for the polymerization reaction. researchgate.netresearchgate.net | Helps in determining the reaction mechanism and the activation energy required for polymerization. |

| Molecular Dynamics (MD) | Simulating the time-evolution of the system to observe the polymerization process and subsequent polymer dynamics. mpg.de | Reveals how external stimuli like temperature and pressure influence the polymerization and the polymer's properties. |

Simulation of Conformational Changes and Optical Responses

Polydiacetylenes (PDAs) derived from monomers like this compound are known for their remarkable chromic properties. They typically exhibit a blue-to-red color transition in response to external stimuli such as temperature, pH, or mechanical stress. upenn.edunih.gov This phenomenon is attributed to conformational changes in the conjugated polymer backbone. nist.gov

Computational simulations have been pivotal in understanding the relationship between the molecular conformation and the optical properties of PDAs. The "blue" phase of the polymer is associated with a planar, highly-conjugated backbone, which results in a low energy absorption in the red region of the spectrum. nih.gov In contrast, the "red" phase, which is often fluorescent, corresponds to a non-planar conformation where twists in the backbone disrupt the π-electron delocalization, leading to a higher energy absorption (a blue-shift). nist.govnih.gov

Molecular dynamics simulations can model the response of the polymer to stimuli, showing how interactions with the environment can induce the necessary torsional changes in the backbone to trigger the color transition. nih.gov Quantum chemical calculations are then used to predict the corresponding changes in the electronic absorption spectra. nist.gov For example, studies on Langmuir-Blodgett films of this compound have utilized visible spectroscopy to follow the polymerization and subsequent thermochromism, noting that the spectral properties are highly dependent on the packing density of the film. upenn.edu These simulations are crucial for the rational design of PDA-based sensors.

Computational Approaches in Enzyme Inhibition Studies

Computational methods, particularly molecular docking and molecular dynamics, are powerful tools for investigating the interactions between small molecules and enzymes, providing insights into potential enzyme inhibition. mdpi.comresearchgate.net While specific enzyme inhibition studies focusing solely on this compound are not extensively documented in the provided results, the methodologies are broadly applicable to fatty acids due to their roles in numerous biological pathways.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. mdpi.comjpionline.org This method can be used to screen this compound against various enzyme targets to identify potential binding interactions. The binding affinity, calculated as a docking score, can suggest whether the fatty acid might act as a competitive or non-competitive inhibitor. nih.gov

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-enzyme complex over time. researchgate.net These simulations provide a more dynamic picture of the interaction, revealing how the protein and ligand adapt to each other and the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. jpionline.org For a long-chain fatty acid like this compound, interactions with enzymes involved in lipid metabolism would be of particular interest for such computational investigations.

Table 2: Computational Workflow for Enzyme Inhibition Studies

| Step | Technique | Purpose |

| 1. Target Identification | Bioinformatics & Literature Review | Identify enzymes that are potential targets for inhibition by fatty acids. |

| 2. Ligand & Protein Preparation | Molecular Modeling Software | Prepare the 3D structures of this compound and the target enzyme for simulation. |

| 3. Molecular Docking | Docking Software (e.g., AutoDock) | Predict the binding pose and affinity of the fatty acid to the enzyme's active or allosteric sites. nih.gov |

| 4. Binding Energy Calculation | Scoring Functions | Estimate the strength of the interaction between the fatty acid and the enzyme. nih.gov |

| 5. Molecular Dynamics Simulation | MD Software (e.g., GROMACS, AMBER) | Assess the stability of the predicted enzyme-ligand complex and analyze the detailed interactions over time. researchgate.net |

| 6. Free Energy Calculations | MM/PBSA, MM/GBSA | Provide a more accurate estimation of the binding free energy. |

Pathway Analysis in Metabolomics Research Related to Fatty Acids

Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. Computational pathway analysis is then used to interpret this data, linking changes in metabolite levels to specific metabolic pathways. metabolomicscentre.camdpi.com Docosadienoic acid, a related compound to this compound, has been identified as a metabolite in fatty acid metabolism pathways.

In a typical metabolomics workflow, techniques like ultra-high performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS) are used to generate metabolic profiles from samples. metabolomicscentre.camdpi.com The resulting data, which includes the identification of numerous fatty acids and their derivatives, is then subjected to statistical analysis to find metabolites that are significantly altered between different conditions.

Computational pathway analysis tools, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and MetaboAnalyst, are used to map the identified metabolites onto known metabolic pathways. This allows researchers to visualize how perturbations in fatty acid metabolism, potentially involving this compound, are associated with various physiological or pathological states. For instance, dysregulation in long-chain fatty acid pathways has been implicated in various diseases. metabolomicscentre.ca Such analyses can reveal the broader biological context in which this compound may play a role.

Future Directions and Emerging Research Areas

Biomedical Applications of 5,7-Docosadiynoic Acid Derivatives

The development of derivatives from this compound is a burgeoning field with significant potential in biomedicine. beilstein-journals.orgresearchgate.netnih.govbibliotekanauki.plrroij.comjocpr.commdpi.com By chemically modifying the core structure of this compound, scientists can create a diverse array of molecules with tailored properties for specific therapeutic and diagnostic applications. beilstein-journals.orgresearchgate.netnih.govbibliotekanauki.plrroij.comjocpr.commdpi.com

One promising area is the creation of novel drug delivery systems. For instance, liposomes formulated with this compound derivatives can encapsulate therapeutic agents. mdpi.com These liposomes can be engineered to release their payload in response to specific biological triggers, offering a targeted approach to treatment.

Furthermore, the inherent properties of polydiacetylene, the polymer of this compound, are being harnessed for advanced biomedical applications. For example, polydiacetylene-nanoparticle-functionalized microgels have been developed for treating topical bacterial infections. acs.org These microgels can neutralize toxins secreted by bacteria, promoting tissue recovery. acs.org

Research is also focused on creating derivatives with enhanced biocompatibility and specific biological activities. This includes the synthesis of compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. beilstein-journals.orgmdpi.com The ability to fine-tune the chemical structure of these derivatives opens up a vast landscape for the development of new and more effective medical treatments.

Integration of this compound in Nanotechnology

The integration of this compound into the realm of nanotechnology is unlocking new possibilities for the creation of advanced materials and devices. beilstein-journals.orgnih.gov Its ability to self-assemble and polymerize into highly ordered structures makes it an ideal building block for nanoarchitectonics—the methodology of creating functional material systems from nanoscale units. beilstein-journals.org

Polydiacetylene (PDA), the polymer formed from this compound, can be fabricated into various nanoscale formats, including nanowires, nanotubes, and thin films. beilstein-journals.orgrsc.org These nanostructures exhibit unique optical and electronic properties that are highly sensitive to their environment. rsc.orgfrontiersin.org This responsiveness is the foundation for their use in a variety of nanotechnological applications.